PRN1371

Catalog No.
S540207
CAS No.
1802929-43-6
M.F
C26H30Cl2N6O4
M. Wt
561.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PRN1371

CAS Number

1802929-43-6

Product Name

PRN1371

IUPAC Name

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C26H30Cl2N6O4

Molecular Weight

561.5 g/mol

InChI

InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31)

InChI Key

PUIXMSRTTHLNKI-UHFFFAOYSA-N

SMILES

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl

solubility

Soluble in DMSO

Synonyms

PRN-1371; PRN1371; PRN 1371.

Canonical SMILES

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl

The exact mass of the compound 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is 560.1706 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PRN1371 is an irreversible covalent inhibitor specifically targeting the fibroblast growth factor receptors (FGFRs) 1 through 4. It belongs to a class of compounds designed to interact covalently with a cysteine residue located within the active site of these kinases, thereby inhibiting their activity. The compound has shown significant potency and selectivity in various biochemical assays, making it a promising candidate for cancer therapies associated with FGFR mutations and aberrations .

The mechanism of action for PRN1371 involves the formation of a covalent bond with the cysteine residue in the p-loop of FGFRs through a Michael addition reaction. This reaction is facilitated by the electrophilic acrylamide group present in PRN1371, which allows it to bind irreversibly to the target site on the FGFRs. The binding results in sustained inhibition of FGFR activity, even after the compound is cleared from circulation, which is advantageous for therapeutic applications .

PRN1371 exhibits potent inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4, with IC50 values reported as low as 0.6 nM for FGFR1 and up to 19.3 nM for FGFR4 . Its selectivity is notable; among over 500 human kinases, only a few share the target cysteine residue, which minimizes off-target effects and enhances its therapeutic potential. In preclinical studies, PRN1371 has demonstrated robust antitumor activity in various cancer models driven by FGFR alterations, including patient-derived xenografts .

The synthesis of PRN1371 involves several key steps that typically include:

  • Formation of the Acrylamide Group: The acrylamide moiety is synthesized through standard organic reactions involving amine and carbonyl chemistry.
  • Coupling Reactions: The acrylamide is then coupled with a piperazine derivative to yield the final compound.
  • Purification: The crude product undergoes purification processes such as chromatography to isolate PRN1371 in its pure form.

Detailed synthetic routes are often proprietary but generally follow established principles of medicinal chemistry aimed at optimizing potency and selectivity .

PRN1371 is primarily being investigated for its application in oncology, particularly for treating cancers with dysregulated FGFR signaling pathways. These include various solid tumors that harbor mutations or amplifications in FGFR genes. Clinical trials are ongoing to evaluate its efficacy and safety profile in patients with such malignancies .

Studies have shown that PRN1371 interacts selectively with FGFRs without significantly affecting other kinases within the kinome. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition. Interaction studies using biochemical assays have confirmed its ability to maintain occupancy on FGFRs, leading to sustained inhibition of downstream signaling pathways involved in tumor growth and survival .

Several compounds exhibit similar mechanisms of action as PRN1371, including:

  • FIIN-2: Another irreversible pan-FGFR inhibitor that also targets the p-loop cysteine but shows different selectivity profiles against certain kinase mutants.
  • TAS-120 (Futibatinib): A covalent inhibitor targeting FGFRs with notable potency but differing pharmacokinetic properties compared to PRN1371.
  • Infigratinib: A selective inhibitor that targets FGFRs but operates via a reversible binding mechanism.
CompoundTarget KinasesPotency (IC50)MechanismUnique Features
PRN1371FGFR1-40.6 - 19.3 nMIrreversible covalentHigh selectivity; durable inhibition
FIIN-2FGFR1-4VariesIrreversible covalentDifferent selectivity against mutants
TAS-120FGFR1-4VariesIrreversible covalentDifferent pharmacokinetics
InfigratinibFGFR1-3VariesReversibleSelective but less durable inhibition

PRN1371's unique profile lies in its exceptional potency and selectivity for the target kinases while maintaining effective inhibition against multiple mutations commonly found in cancer cells .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

560.1705588 g/mol

Monoisotopic Mass

560.1705588 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S3OPE9IA3Q

Wikipedia

PRN1371

Dates

Last modified: 08-15-2023
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors

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